molecular formula C22H21NO6 B11166468 (2R)-({[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid

(2R)-({[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid

Cat. No.: B11166468
M. Wt: 395.4 g/mol
InChI Key: QUYWHDBFNWGGHF-OAQYLSRUSA-N
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Description

2-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-2-phenylacetic acid is a complex organic compound that belongs to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-2-phenylacetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-ethyl-4-methyl-2-oxo-2H-chromen-7-ol.

    Esterification: The chromen-7-ol is esterified with acetic acid to form 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl acetate.

    Amidation: The acetate is then reacted with 2-amino-2-phenylacetic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity, using industrial reactors and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromen ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the chromen ring, converting them to alcohols.

    Substitution: The phenylacetic acid moiety can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.

Scientific Research Applications

2-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-2-phenylacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-2-phenylacetic acid involves its interaction with specific molecular targets. The chromen ring can interact with various enzymes and receptors, modulating their activity. The phenylacetic acid moiety can also play a role in binding to target proteins, influencing their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-oxo-2H-chromen-7-yl acetate
  • 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl acetate
  • 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate

Uniqueness

2-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-2-phenylacetic acid is unique due to its specific combination of the chromen ring and phenylacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

IUPAC Name

(2R)-2-[[2-(6-ethyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-2-phenylacetic acid

InChI

InChI=1S/C22H21NO6/c1-3-14-10-16-13(2)9-20(25)29-18(16)11-17(14)28-12-19(24)23-21(22(26)27)15-7-5-4-6-8-15/h4-11,21H,3,12H2,1-2H3,(H,23,24)(H,26,27)/t21-/m1/s1

InChI Key

QUYWHDBFNWGGHF-OAQYLSRUSA-N

Isomeric SMILES

CCC1=CC2=C(C=C1OCC(=O)N[C@H](C3=CC=CC=C3)C(=O)O)OC(=O)C=C2C

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)NC(C3=CC=CC=C3)C(=O)O)OC(=O)C=C2C

Origin of Product

United States

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